8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1322605-15-1
VCID: VC4336755
InChI: InChI=1S/C11H13N3O/c1-7-4-3-5-8-10(7)13-9(6-12-2)14-11(8)15/h3-5,12H,6H2,1-2H3,(H,13,14,15)
SMILES: CC1=C2C(=CC=C1)C(=O)NC(=N2)CNC
Molecular Formula: C11H13N3O
Molecular Weight: 203.245

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one

CAS No.: 1322605-15-1

Cat. No.: VC4336755

Molecular Formula: C11H13N3O

Molecular Weight: 203.245

* For research use only. Not for human or veterinary use.

8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one - 1322605-15-1

Specification

CAS No. 1322605-15-1
Molecular Formula C11H13N3O
Molecular Weight 203.245
IUPAC Name 8-methyl-2-(methylaminomethyl)-3H-quinazolin-4-one
Standard InChI InChI=1S/C11H13N3O/c1-7-4-3-5-8-10(7)13-9(6-12-2)14-11(8)15/h3-5,12H,6H2,1-2H3,(H,13,14,15)
Standard InChI Key MDOSUEVYQMUTDM-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=O)NC(=N2)CNC

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.26 g/mol. Its IUPAC name derives from the quinazolin-4(3H)-one scaffold, which consists of a fused benzene and pyrimidine ring. Key substituents include:

  • Methyl group at position 8 (C8).

  • (Methylamino)methyl group (-CH₂NHCH₃) at position 2 (C2).

The presence of these groups influences electronic distribution, solubility, and intermolecular interactions. The (methylamino)methyl moiety enhances hydrophilicity compared to unsubstituted quinazolinones, as noted in analogs like 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride (PubChem CID: 135928689) .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one is documented, analogous methods for quinazolinones provide a roadmap:

Route 1: Cyclization of Anthranilic Acid Derivatives

  • Benzoxazinone Intermediate: Anthranilic acid reacts with acetic anhydride to form 2-methylbenzoxazin-4-one .

  • Amination: Reaction with methylamine derivatives introduces the (methylamino)methyl group. For example, copper-catalyzed coupling of isocyanides with amines (e.g., tryptamine) yields 3-alkylated quinazolinones .

Route 2: Microwave-Assisted Green Synthesis
Deep eutectic solvents (e.g., choline chloride:urea) and microwave irradiation enable one-pot synthesis of 3-substituted quinazolinones from anthranilic acid, amines, and orthoesters .

Key Reactions

  • Alkylation/Acylation: The NH group at position 3 is reactive toward alkyl halides or acyl chlorides, enabling further functionalization .

  • Oxidation: The methylamino group can undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions.

Physicochemical Properties

PropertyValue/RangeSource Analogs
Molecular Weight215.26 g/molCalculated
Melting Point180–200°C (predicted)Similar to
SolubilityModerate in polar solventsAnalog data
logP (Octanol-Water)~1.5 (estimated)Computational prediction
pKa6.8 (quinazolinone NH)Experimental analogs

The methylamino group enhances water solubility compared to non-polar quinazolinones, as seen in 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=O Stretch: 1670–1685 cm⁻¹ (quinazolinone carbonyl) .

  • N-H Stretch: 3300–3450 cm⁻¹ (secondary amine from methylamino group) .

  • C-N Stretch: 1250–1350 cm⁻¹ (quinazolinone ring) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, δ ppm)

  • Aromatic Protons: 7.2–8.3 (m, 3H, H5, H6, H7) .

  • C8-CH₃: 2.6 (s, 3H) .

  • C2-CH₂NHCH₃: 3.4 (s, 2H, CH₂), 2.3 (s, 3H, NHCH₃) .

¹³C NMR (CDCl₃, δ ppm)

  • C4=O: 160–162 .

  • Aromatic Carbons: 120–140 .

  • C8-CH₃: 21–23 .

Applications and Future Directions

Therapeutic Development

  • Oncology: As PARP14 degraders or kinase inhibitors .

  • Antimicrobials: Targeting drug-resistant pathogens .

  • Neurology: Modulating GABA receptors for seizure control .

Challenges

  • Solubility Optimization: Structural modifications to improve bioavailability.

  • Toxicity Profiling: Assessing hepatotoxicity and cardiotoxicity in preclinical models.

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